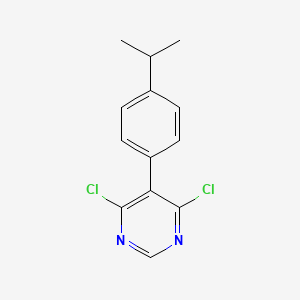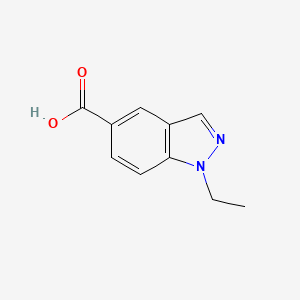
1-Ethylindazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylindazole-5-carboxylic acid is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylindazole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of ethylhydrazine with ethyl 5-aminocaproate followed by oxidation. Another approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with ethyl 5-aminocaproate under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which offers advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
1-Ethylindazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives, such as esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Halogenated indazoles, alkylated indazoles, and other substituted derivatives.
Scientific Research Applications
1-Ethylindazole-5-carboxylic acid has found applications in various scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Indazole derivatives are used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
1-Ethylindazole-5-carboxylic acid is similar to other indazole derivatives, such as 1-methylindazole-5-carboxylic acid and 1-ethylindazole-3-carboxylic acid. These compounds share the indazole core structure but differ in the position and nature of substituents on the ring. The presence of the ethyl group at the 1-position in this compound contributes to its unique chemical and biological properties.
Comparison with Similar Compounds
1-Methylindazole-5-carboxylic acid
1-Ethylindazole-3-carboxylic acid
1-Propylindazole-5-carboxylic acid
1-Butylindazole-5-carboxylic acid
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-ethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9-4-3-7(10(13)14)5-8(9)6-11-12/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
BRXIZRBQMGLFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


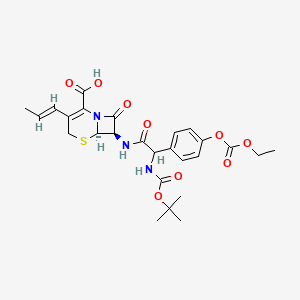
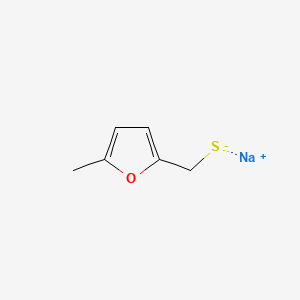

![(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15352240.png)
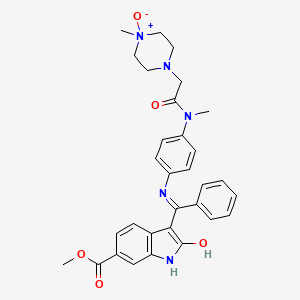
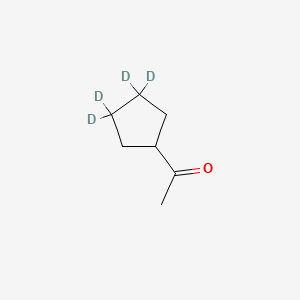
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B15352257.png)
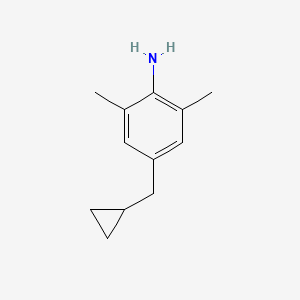

![[[6,7-Dimethoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B15352275.png)
![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15352283.png)
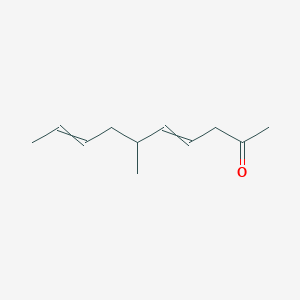
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-8-[4-(1-piperazinyl)-1-piperidinyl]-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15352291.png)
